molecular formula C24H31NO12 B7828740 Fuc1-alpha-3GlcNAc1-b-4MU

Fuc1-alpha-3GlcNAc1-b-4MU

Cat. No.: B7828740
M. Wt: 525.5 g/mol
InChI Key: IPZNUDCKTVCLPO-KCLIHPBPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fuc1-alpha-3GlcNAc1-b-4MU involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and purification processes. The reaction conditions typically require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the use of industrial-grade equipment and reagents to produce the compound in bulk quantities. The process is optimized for efficiency, cost-effectiveness, and compliance with safety and environmental regulations .

Chemical Reactions Analysis

Types of Reactions

Fuc1-alpha-3GlcNAc1-b-4MU undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures, specific solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce aldehydes or ketones, while reduction reactions may yield alcohols .

Scientific Research Applications

Fuc1-alpha-3GlcNAc1-b-4MU has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Fuc1-alpha-3GlcNAc1-b-4MU involves its interaction with specific enzymes and proteins involved in glycan synthesis and degradation. The compound acts as a substrate for these enzymes, facilitating the study of their activity and function. The molecular targets and pathways involved include glycosyltransferases and glycosidases, which play crucial roles in glycan metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fuc1-alpha-3GlcNAc1-b-4MU is unique due to its specific structure, which allows it to act as a substrate for a distinct set of enzymes involved in glycan metabolism. This makes it particularly valuable in the study of glycosylation processes and the development of glycan-based diagnostic and therapeutic tools .

Properties

IUPAC Name

N-[(2S,3S,4R,5S)-5-hydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxy-4-[(3S,4S,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31NO12/c1-9-6-16(28)35-14-7-12(4-5-13(9)14)34-23-17(25-11(3)27)22(19(30)15(8-26)36-23)37-24-21(32)20(31)18(29)10(2)33-24/h4-7,10,15,17-24,26,29-32H,8H2,1-3H3,(H,25,27)/t10-,15?,17-,18+,19+,20-,21-,22+,23+,24?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPZNUDCKTVCLPO-KCLIHPBPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2O)CO)OC3=CC4=C(C=C3)C(=CC(=O)O4)C)NC(=O)C)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@@H]([C@@H](C(O1)O[C@@H]2[C@@H]([C@@H](OC([C@H]2O)CO)OC3=CC4=C(C=C3)C(=CC(=O)O4)C)NC(=O)C)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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